molecular formula C13H17N3 B11729654 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

Cat. No.: B11729654
M. Wt: 215.29 g/mol
InChI Key: PWIDUHKDTNLLQF-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C13H18N3 This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-phenylethylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole-4-amine:

    N-(2-phenylethyl)-1H-pyrazol-4-amine: Lacks the dimethyl substitutions, leading to variations in reactivity and biological activity.

Uniqueness

1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is unique due to the combination of the phenylethyl group and the dimethyl substitutions on the pyrazole ring

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine

InChI

InChI=1S/C13H17N3/c1-11-13(10-15-16(11)2)14-9-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3

InChI Key

PWIDUHKDTNLLQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCCC2=CC=CC=C2

Origin of Product

United States

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